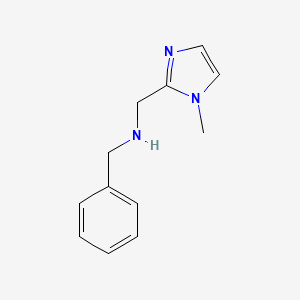

![molecular formula C9H10ClN3S B1638495 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole CAS No. 477713-52-3](/img/structure/B1638495.png)

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole

Übersicht

Beschreibung

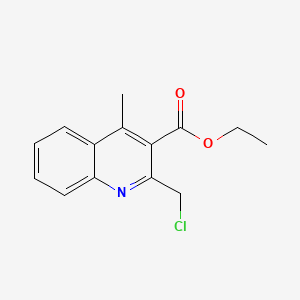

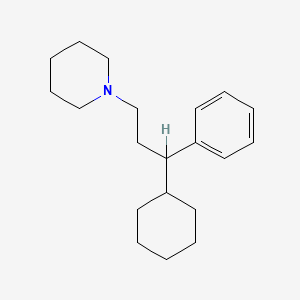

“2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a pyrazole ring, which is another type of heterocyclic compound . The pyrazole ring in this compound is substituted with two methyl groups, making it a 3,5-dimethylpyrazole .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of both thiazole and pyrazole rings. The 3,5-dimethylpyrazole part of the molecule is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Wissenschaftliche Forschungsanwendungen

Cycloadditions and Structural Characterization

Cycloadditions to Pyrrolo and Pyrazolo Thiazoles : The pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole derivatives, related to the compound of interest, act as reactive intermediates in cycloadditions with electron-deficient alkenes and alkynes. This reactivity is significant for synthesizing complex heterocyclic compounds, partially explained by Frontier Molecular Orbital (MO) theory (Sutcliffe et al., 2000).

Synthesis and Structural Characterization of Thiazole Derivatives : Isostructural thiazole derivatives have been synthesized and characterized, showing potential for crystalline structure determination via single-crystal diffraction. These compounds offer insights into molecular conformation and planarity, which are crucial for understanding molecular interactions and designing materials with specific properties (Kariuki et al., 2021).

Fungicidal Activity

- Fungicidal Activity against Rhizoctonia Solani : Thiazole derivatives exhibit fungicidal properties against Rhizoctonia solani, a significant pathogen affecting rice crops. This research highlights the potential of such compounds in agricultural applications, contributing to the management of rice sheath blight through chemical intervention (Chen et al., 2000).

Material Science Applications

- Synthesis of Nanocrystals for Photocatalytic Activities : The use of thiazole and pyrazole derivatives as precursors in the solvothermal synthesis of CdS nanocrystals demonstrates their utility in material science. These nanocrystals exhibit quantum confinement effects and are applied in the photodegradation of dyes, showcasing the potential of thiazole derivatives in environmental remediation technologies (Mondal et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition for Zinc in Hydrochloric Acid : Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors for zinc in hydrochloric acid solutions. These compounds show promise in protecting metals from corrosion, an essential aspect of materials preservation in industrial applications (Fouda et al., 2021).

Eigenschaften

IUPAC Name |

2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3S/c1-6-3-7(2)13(12-6)5-8-4-11-9(10)14-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUHBYIGECRPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CN=C(S2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638443.png)

![N-[(2-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1638457.png)

![Benzo[b]thiophen-2-ylmethyl-isopropyl-amine](/img/structure/B1638463.png)

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)